5-Bromoisophthalic acid (CAS 23351-91-9) is a functionalized aromatic dicarboxylic acid widely utilized as a rigid structural linker in coordination chemistry and a versatile electrophile in organic synthesis. From a procurement perspective, its value is defined by the substitution at the 5-position with a bromine atom. This modification imparts three critical properties absent in the unfunctionalized baseline: a highly reactive leaving group for palladium-catalyzed cross-coupling, significant steric bulk for sub-angstrom pore tuning in Metal-Organic Frameworks (MOFs), and a pronounced heavy-atom effect that facilitates spin-orbit coupling. It is a solid powder with a melting point of 270-275 °C and is insoluble in water, requiring polar aprotic solvents (e.g., DMF, DMSO) for typical synthetic and solvothermal workflows .
Substituting 5-bromoisophthalic acid with unfunctionalized isophthalic acid fundamentally compromises both synthetic reactivity and advanced material performance. Isophthalic acid lacks a reactive handle, resulting in a 0% yield in cross-coupling reactions designed to build extended biphenyl architectures. In luminescent applications, the absence of the heavy bromine atom eliminates the spin-orbit coupling necessary to stabilize triplet excitons, completely extinguishing room-temperature phosphorescence (RTP). Furthermore, while 5-chloroisophthalic acid offers a halogenated alternative, the higher bond dissociation energy of the C-Cl bond drastically reduces electrophilicity, forcing manufacturers to procure expensive, specialized phosphine ligands to achieve acceptable cross-coupling yields [1].
5-Bromoisophthalic acid acts as a highly efficient organic phosphor due to the heavy-atom effect of bromine, which accelerates intersystem crossing. In Zn5 cluster-based MOFs, the brominated linker yields an ultralong room-temperature phosphorescence (RTP) lifetime of 7.04 ms and an RTP quantum yield of 11.12%. In direct contrast, unfunctionalized isophthalic acid lacks the spin-orbit coupling required for triplet exciton generation, resulting in prompt fluorescence (<5 ns) and negligible RTP under identical conditions[1].
| Evidence Dimension | RTP Lifetime and Quantum Yield |
| Target Compound Data | 7.04 ms RTP lifetime; 11.12% RTP quantum yield (Zn5-MOF) |
| Comparator Or Baseline | Isophthalic acid (Prompt fluorescence <5 ns; negligible RTP) |
| Quantified Difference | Over 1,400,000-fold increase in delayed emission lifetime |
| Conditions | Zn-cluster MOF synthesis, ambient temperature, 365 nm UV excitation |
Procurement of the brominated linker is strictly required for developing persistent luminescent materials, anti-counterfeiting tags, and optical sensors.
As a precursor for extended V-shaped ligands and biphenyl-3,5-dicarboxylic acid derivatives, 5-bromoisophthalic acid provides a highly reactive C-Br bond for Pd-catalyzed Suzuki-Miyaura cross-coupling. It readily achieves >60% yields for asymmetric biphenyl derivatives using standard, cost-effective Pd catalysts. In contrast, 5-chloroisophthalic acid exhibits significantly lower reactivity due to the higher bond dissociation energy of the C-Cl bond, requiring specialized, expensive phosphine ligands to achieve comparable conversion, while isophthalic acid is entirely unreactive [1].
| Evidence Dimension | Cross-coupling reactivity and catalyst requirements |
| Target Compound Data | >60% yield using standard Pd catalysts |
| Comparator Or Baseline | 5-Chloroisophthalic acid (Requires specialized ligands); Isophthalic acid (0% yield) |
| Quantified Difference | Enables standard Pd-catalysis without expensive specialized ligands |
| Conditions | Suzuki-Miyaura cross-coupling with aryl boronic acids |
Lowers catalyst costs and simplifies synthesis routes for complex pharmaceutical intermediates and extended MOF linkers.
The incorporation of 5-bromoisophthalic acid into MOF architectures leverages the specific van der Waals radius of bromine (1.85 Å) to precisely tune pore dimensions. In isoreticular Zn-based MOFs (MAC-4 series), substituting isophthalic acid with 5-bromoisophthalic acid reduces the pore size to approximately 4.2 Å and shifts the PXRD pattern by 0.2° to lower angles. This precise steric hindrance, combined with halogen-bonding capabilities, significantly enhances the selective adsorption of multi-C-H bond gases (e.g., C3H6 over C2H4) compared to the unfunctionalized baseline [1].
| Evidence Dimension | Pore aperture and PXRD shift |
| Target Compound Data | ~4.2 Å pore size; 0.2° lower angle PXRD shift |
| Comparator Or Baseline | Isophthalic acid (Larger pore aperture, unshifted PXRD) |
| Quantified Difference | Sub-angstrom reduction in pore size optimized for C3/C2 separation |
| Conditions | Isoreticular Zn-based MOF (MAC-4) synthesis and gas adsorption assays |
Provides the exact steric bulk needed to engineer MOF sieving properties for high-value industrial gas separations.
Where this compound is the right choice: Manufacturing anti-counterfeiting inks, temperature-responsive optical switches, and persistent luminescent displays. The heavy-atom effect of the bromine substituent is strictly required to stabilize triplet excitons and generate millisecond-scale delayed emission, a function impossible to achieve with unfunctionalized isophthalic acid[1].
Where this compound is the right choice: Serving as a core building block in Suzuki-Miyaura cross-coupling. It allows chemists to synthesize complex asymmetric inhibitors and elongated dicarboxylate linkers using standard, cost-effective palladium catalysts, avoiding the expensive specialized phosphine ligands required when using 5-chloroisophthalic acid [2].
Where this compound is the right choice: Constructing microporous frameworks for challenging industrial gas separations (e.g., propylene/ethylene or propane/methane). The precise atomic radius of bromine provides the necessary steric hindrance and halogen-bonding sites to achieve sub-angstrom pore tuning, outperforming the sieving capabilities of non-halogenated analogs [3].
Acute Toxic;Irritant